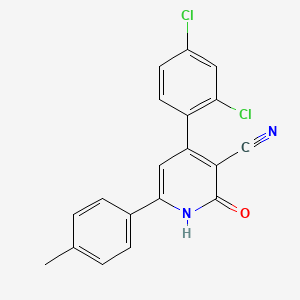

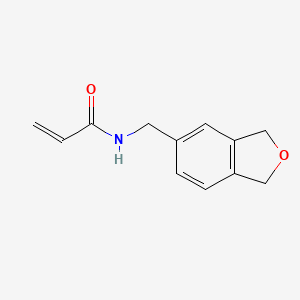

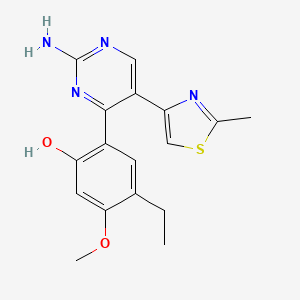

![molecular formula C21H17N3O4 B2941078 (E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620109-17-3](/img/structure/B2941078.png)

(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Description

The compound “(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate” is a complex organic molecule. It contains a pyrido[1,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a 2-cyano-3-acrylate group via a 2,3-dimethylphenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. These include a cyano group (-CN), an acrylate group (-CO2CH3), and a pyrido[1,2-a]pyrimidin-3-yl group .Scientific Research Applications

Transformations into Heterocyclic Compounds

Research has demonstrated the ability to transform compounds related to "(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate" into various heterocyclic structures. For instance, the transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes have been described, showcasing the compound's versatility in synthesizing complex heterocyclic systems (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of Pyrimidine Derivatives

The compound's reactivity has been exploited in the synthesis of pyrimidine derivatives, a class of compounds with significant biological activity. For example, reactions of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides resulted in the formation of pyrimidine derivatives, highlighting its utility in creating biologically relevant structures (Kohra, Tominaga, & Hosomi, 1988).

Unusual Michael Addition Reactions

The compound has been studied for its unusual Michael addition reactions, leading to the formation of pyrido[2,3-d]pyrimidines. These reactions depend on reaction temperatures and can produce compounds with potential applications in medicinal chemistry (Berzosa, Bellatriu, Teixidó, & Borrell, 2010).

Facilitating Synthesis of Fluorescent and Anti-Cancer Compounds

Additionally, the compound has facilitated the synthesis of isomers with distinct fluorescent characteristics and selective anti-cancer activity. This research underscores its potential in developing new diagnostic tools and therapeutic agents (Irfan et al., 2021).

properties

IUPAC Name |

methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-13-7-6-8-17(14(13)2)28-19-16(11-15(12-22)21(26)27-3)20(25)24-10-5-4-9-18(24)23-19/h4-11H,1-3H3/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOXMCPCVNPBCN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322672 | |

| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate | |

CAS RN |

620109-17-3 | |

| Record name | methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

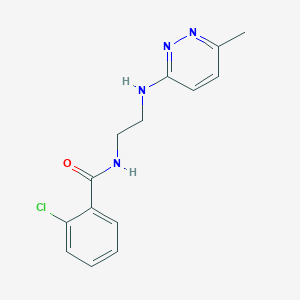

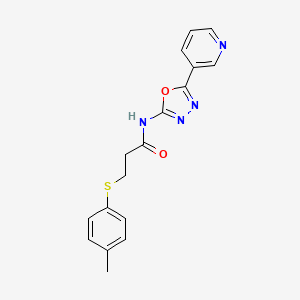

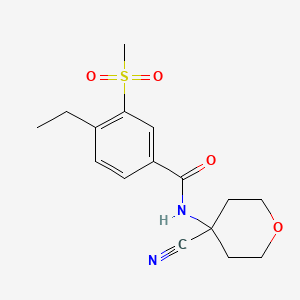

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)

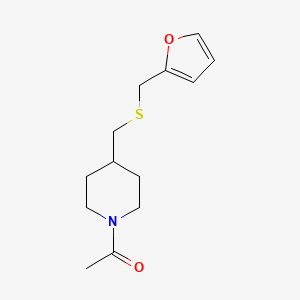

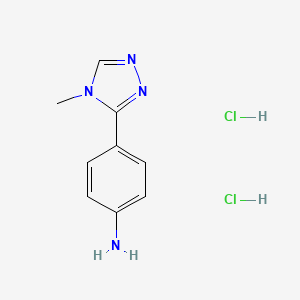

![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

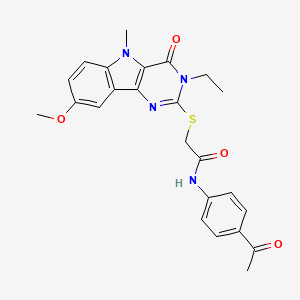

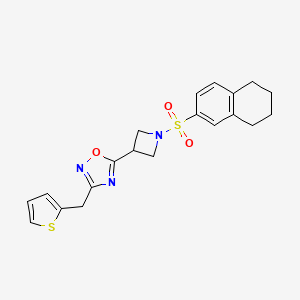

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)